Methyl 1-(5-chloro-3-fluoropyridin-2-yl)-5-cyclopropyl-1H-pyrazole-4-carboxylate

Description

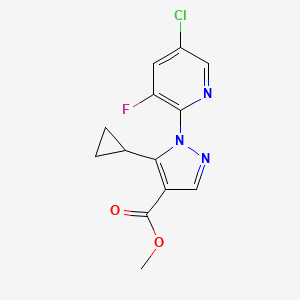

Methyl 1-(5-chloro-3-fluoropyridin-2-yl)-5-cyclopropyl-1H-pyrazole-4-carboxylate (CAS: 1150164-42-3) is a pyrazole-carboxylate derivative characterized by a pyrazole core substituted with a cyclopropyl group at position 5 and a methyl carboxylate ester at position 3. The pyridine ring at position 1 of the pyrazole is further substituted with chlorine and fluorine at positions 5 and 3, respectively.

Properties

IUPAC Name |

methyl 1-(5-chloro-3-fluoropyridin-2-yl)-5-cyclopropylpyrazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClFN3O2/c1-20-13(19)9-6-17-18(11(9)7-2-3-7)12-10(15)4-8(14)5-16-12/h4-7H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTJAOOKEVRXVBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(N(N=C1)C2=C(C=C(C=N2)Cl)F)C3CC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClFN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60674882 | |

| Record name | Methyl 1-(5-chloro-3-fluoropyridin-2-yl)-5-cyclopropyl-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60674882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1150164-42-3 | |

| Record name | 1H-Pyrazole-4-carboxylic acid, 1-(5-chloro-3-fluoro-2-pyridinyl)-5-cyclopropyl-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1150164-42-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 1-(5-chloro-3-fluoropyridin-2-yl)-5-cyclopropyl-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60674882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Overview

Methyl 1-(5-chloro-3-fluoropyridin-2-yl)-5-cyclopropyl-1H-pyrazole-4-carboxylate is a complex organic compound with the molecular formula C13H11ClFN3O2 and a molecular weight of 295.7 g/mol. It has gained interest in medicinal chemistry and agrochemical development due to its potential therapeutic and biological activities.

Chemical Reactions

This compound can undergo several chemical reactions:

- Substitution Reactions: The chlorine and fluorine atoms on the pyridine ring can participate in nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.

- Oxidation and Reduction: The pyrazole ring can undergo oxidation to form pyrazole N-oxides, while reduction can yield pyrazoline derivatives.

- Cyclization Reactions: The compound can participate in cyclization reactions to form fused heterocyclic systems.

Data Table: Properties and Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C13H11ClFN3O2 |

| Molecular Weight | 295.69 g/mol |

| CAS Number | 1150164-42-3 |

| IUPAC Name | Methyl 1-(5-chloro-3-fluoro-2-pyridinyl)-5-cyclopropylpyrazole-4-carboxylate |

Applications

This compound has applications in:

- Medicinal Chemistry: It is of interest for its potential therapeutic applications and interactions with biological targets, making it a candidate for drug development aimed at enzyme inhibition and receptor modulation. The fluorine and chlorine substituents enhance binding affinity, crucial for pharmacological efficacy.

- Agrochemical Development: It is explored in the formulation of agrochemicals such as herbicides and fungicides due to its biological activity. Its effectiveness against specific pests and pathogens makes it a valuable addition to agricultural practices aimed at improving crop yields while managing pest populations.

- Synthesis of Complex Molecules: It serves as a versatile building block for creating more complex molecules in synthetic organic chemistry. It can undergo various chemical reactions, including substitution, oxidation, and cyclization, which are essential for developing new materials or pharmaceuticals.

Chemical Reactions Analysis

Methyl 1-(5-chloro-3-fluoropyridin-2-yl)-5-cyclopropyl-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The chlorine and fluorine atoms on the pyridine ring can participate in nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.

Oxidation and Reduction: The pyrazole ring can undergo oxidation to form pyrazole N-oxides, while reduction can yield pyrazoline derivatives.

Cyclization Reactions: The compound can participate in cyclization reactions to form fused heterocyclic systems, which are of interest in medicinal chemistry.

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

Methyl 1-(5-chloro-3-fluoropyridin-2-yl)-5-cyclopropyl-1H-pyrazole-4-carboxylate has garnered interest for its potential therapeutic applications. Its structure facilitates interactions with biological targets, making it a candidate for drug development aimed at enzyme inhibition and receptor modulation. The fluorine and chlorine substituents enhance binding affinity, which is crucial for pharmacological efficacy .

2. Agrochemical Development

Due to its biological activity, this compound is explored in the formulation of agrochemicals such as herbicides and fungicides. Its effectiveness against specific pests and pathogens makes it a valuable addition to agricultural practices aimed at improving crop yields while managing pest populations .

3. Synthesis of Complex Molecules

In synthetic organic chemistry, this compound serves as a versatile building block for the creation of more complex molecules. It can undergo various chemical reactions, including substitution, oxidation, and cyclization, which are essential for developing new materials or pharmaceuticals .

Case Studies

Case Study 1: Enzyme Inhibition

In a study exploring the inhibition of specific enzymes involved in metabolic pathways, this compound demonstrated significant inhibitory activity. The study highlighted its potential as a lead compound for developing therapeutics targeting metabolic disorders.

Case Study 2: Agrochemical Efficacy

Research conducted on the application of this compound in agricultural settings revealed its effectiveness as a fungicide against common plant pathogens. Field trials indicated that crops treated with formulations containing this compound showed improved resistance to fungal infections compared to untreated controls .

Mechanism of Action

The mechanism of action of Methyl 1-(5-chloro-3-fluoropyridin-2-yl)-5-cyclopropyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine and chlorine substituents enhance the compound’s binding affinity and selectivity by forming strong interactions with the target sites. The cyclopropyl group contributes to the compound’s stability and bioavailability .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substitution Patterns

The compound belongs to a broader class of pyrazole-carboxylate derivatives. Key structural analogs include:

Methyl 1-(5-bromopyridin-2-yl)-5-cyclopropyl-1H-pyrazole-4-carboxylate

- Substituents : Bromine replaces chlorine and fluorine on the pyridine ring.

- Molecular Formula : C₁₃H₁₂BrN₃O₂ vs. C₁₃H₁₁ClFN₃O₂ (target compound).

- Molar Mass : 322.16 g/mol (bromo analog) vs. ~295.7 g/mol (target).

- Impact of Halogens : Bromine’s larger atomic radius and lower electronegativity compared to chlorine/fluorine may reduce binding affinity in biological systems but enhance lipophilicity .

Ethyl 1H-pyrazole-4-carboxylate derivatives (e.g., from )

- Substituents : Lack cyclopropyl and halogenated pyridine groups.

- Key Differences : Simplified structures with lower steric hindrance and reduced electronic effects, leading to diminished biological activity compared to the target compound .

Physicochemical Properties

The cyclopropyl group introduces steric constraints, which may affect crystallinity and packing efficiency .

Biological Activity

Methyl 1-(5-chloro-3-fluoropyridin-2-yl)-5-cyclopropyl-1H-pyrazole-4-carboxylate (CAS No. 1150164-42-3) is a complex organic compound with significant biological activity. Its molecular formula is C13H11ClFN3O2, and it has garnered interest in medicinal chemistry for its potential applications in various therapeutic areas. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure that includes a pyrazole ring, a cyclopropyl group, and halogenated pyridine moieties. The presence of chlorine and fluorine atoms enhances its binding affinity to biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C13H11ClFN3O2 |

| Molecular Weight | 295.69 g/mol |

| CAS Number | 1150164-42-3 |

| IUPAC Name | Methyl 1-(5-chloro-3-fluoro-2-pyridinyl)-5-cyclopropylpyrazole-4-carboxylate |

The mechanism of action involves the compound's interaction with specific enzymes and receptors. The fluorine and chlorine substituents contribute to enhanced binding interactions, which are critical for its biological efficacy. The cyclopropyl group is believed to improve the compound's stability and bioavailability, making it a promising candidate for drug development.

Pharmacological Activities

Research indicates that this compound exhibits a variety of biological activities:

- Anti-inflammatory Activity : Compounds with similar pyrazole structures have shown significant anti-inflammatory effects. For instance, derivatives have been tested for their ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6, demonstrating up to 93% inhibition at specific concentrations .

- Antimicrobial Properties : The compound has potential as an antimicrobial agent. Studies have shown that related pyrazole derivatives exhibit activity against various bacterial strains, including E. coli and S. aureus. A notable compound demonstrated effective inhibition comparable to standard antibiotics .

- Enzyme Inhibition : The compound's structure allows it to act as an inhibitor for several enzymes, including monoamine oxidase (MAO), which is relevant in treating neurological disorders .

- Anticancer Activity : Pyrazole derivatives have been explored for their anticancer properties, particularly against human tumor cell lines such as HeLa and HCT116. Some compounds have shown IC50 values in the low micromolar range against cyclin-dependent kinases (CDKs), which are crucial in cancer cell proliferation .

Case Studies

Several studies have evaluated the biological activity of pyrazole derivatives closely related to this compound:

- Anti-inflammatory Study : A study synthesized novel pyrazole derivatives that inhibited TNF-α production by up to 85%, showcasing their potential in treating inflammatory diseases .

- Antimicrobial Evaluation : Research involving the synthesis of 1-acetyl-pyrazoles demonstrated promising results against multiple bacterial strains, indicating the importance of structural modifications in enhancing antimicrobial activity .

Q & A

Q. What are the key considerations for optimizing the synthesis of Methyl 1-(5-chloro-3-fluoropyridin-2-yl)-5-cyclopropyl-1H-pyrazole-4-carboxylate?

The synthesis of pyrazole-carboxylate derivatives typically involves nucleophilic substitution or cyclocondensation reactions. For example, the cyclocondensation of substituted hydrazines with β-ketoesters (e.g., ethyl acetoacetate) under basic conditions (e.g., K2CO3) is a common method . Key parameters include:

Q. How should researchers handle hygroscopicity and stability issues during storage?

This compound’s stability depends on minimizing exposure to moisture and strong oxidizers. Recommended practices include:

Q. What spectroscopic techniques are critical for characterizing this compound?

- NMR : <sup>1</sup>H and <sup>13</sup>C NMR confirm regiochemistry and substitution patterns. Overlapping signals (e.g., pyridyl protons) can be resolved using 2D techniques (COSY, HSQC) .

- IR : Stretching frequencies for C=O (~1700 cm<sup>-1</sup>) and C-F (~1250 cm<sup>-1</sup>) validate functional groups .

- Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight (C13H11ClFN3O2, MW 295.7) .

Advanced Research Questions

Q. How can regioselectivity challenges in pyrazole substitution reactions be addressed?

Regioselectivity in pyrazole derivatives is influenced by electronic and steric factors. Computational tools (e.g., DFT) predict preferential substitution sites by analyzing charge distribution and frontier molecular orbitals . For example:

Q. What strategies resolve contradictions between computational predictions and experimental reactivity data?

Discrepancies often arise from solvent effects or transition-state barriers not modeled in simulations. Mitigation approaches include:

Q. How can bioactivity assays be designed to evaluate this compound’s potential as a kinase inhibitor?

- Target selection : Prioritize kinases with conserved ATP-binding pockets (e.g., JAK2, EGFR) based on structural similarity to known inhibitors .

- Assay conditions : Use fluorescence polarization (FP) or TR-FRET assays with recombinant kinases. Include controls for non-specific binding (e.g., staurosporine) .

- Cytotoxicity profiling : Pair kinase inhibition data with cell viability assays (e.g., MTT) in HEK293 or HeLa cells to assess selectivity .

Q. What methodologies validate the compound’s stability under physiological conditions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.